molecular formula C22H22N6 B2943844 4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 717098-87-8

4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Katalognummer B2943844
CAS-Nummer: 717098-87-8
Molekulargewicht: 370.46
InChI-Schlüssel: FXDFJZVNEBJKBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” is a compound that belongs to the pyridopyrimidine class . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various methods. For instance, one method involves the reaction of diacetyl ketene with enaminonitrile . Another method involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . It’s important to note that these are general methods for synthesizing pyridopyrimidine derivatives and may not be specific to “4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine”.

Wissenschaftliche Forschungsanwendungen

  • Anti-Inflammatory and Antiulcerogenic Properties : Pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, have been studied for their anti-inflammatory properties. One study found that certain modifications to the pyrazolo[1,5-a]pyrimidine structure resulted in compounds with high anti-inflammatory activity and a better therapeutic index than reference drugs like phenylbutazone and indomethacin. Interestingly, these compounds also demonstrated a lack of ulcerogenic activity, suggesting potential antiulcerogenic properties (Auzzi et al., 1983).

  • Anticancer and Anti-5-Lipoxygenase Agents : Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their potential as anticancer and anti-5-lipoxygenase agents. A 2016 study synthesized a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them for cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition. The study found significant structure-activity relationships, indicating the potential of these compounds in cancer treatment and inflammation control (Rahmouni et al., 2016).

  • COX-2 Selective Inhibition : Another study focused on 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones, which are derived from the pyrazolo[3,4-d]pyrimidine system. These compounds were synthesized and tested as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The study demonstrated that these compounds have a superior inhibitory profile against COX-2 compared to standard drugs, indicating their potential use in treating inflammation-related conditions (Raffa et al., 2009).

  • Enhancing Pharmacokinetic Properties : A study in 2016 addressed the poor aqueous solubility of pyrazolo[3,4-d]pyrimidines, which is a challenge for their development as clinical drug candidates. By using nanosystems such as albumin nanoparticles and liposomes, the study aimed to improve the solubility and pharmacokinetic properties of these compounds. This approach showed promise in enhancing the delivery and effectiveness of pyrazolo[3,4-d]pyrimidines in therapeutic applications (Vignaroli et al., 2016).

Wirkmechanismus

Target of Action

The primary target of 4-(4-Benzhydrylpiperazin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidine is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are the most relevant to this compound .

Mode of Action

The compound acts as an effective inhibitor of hCA, specifically hCA II and hCA VII . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The inhibition of hCA affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can impact various physiological processes, including fluid secretion, respiration, and pH regulation. hCA VII, in particular, is mainly expressed in some brain tissues and promotes neuronal excitation .

Pharmacokinetics

The conformational flexibility of the linker and the tail length are fundamental features that can influence the compound’s adme properties .

Result of Action

The inhibition of hCA by 4-(4-Benzhydrylpiperazin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidine can lead to significant changes at the molecular and cellular levels. For instance, hCA VII has been proposed to play a role in the control of neuropathic pain, suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .

Eigenschaften

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)27-11-13-28(14-12-27)22-19-15-25-26-21(19)23-16-24-22/h1-10,15-16,20H,11-14H2,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDFJZVNEBJKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.